1-(1H-Benzimidazol-2-yl)propan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves multi-step reactions, as seen in the efficient synthesis of 1H-benzimidazol-1-yl acetates and propionates containing a 1H-1,2,4-triazole moiety under microwave irradiation, yielding high product percentages . Similarly, the synthesis of 1-(1H-benzimidazol-2-yl)-3-(5-(trichloromethyl)-1,3,4-oxadiazol-2-yl)propan-1-one was achieved using microwave irradiation, indicating that this technique is effective for synthesizing benzimidazole derivatives . These methods suggest that the synthesis of 1-(1H-Benzimidazol-2-yl)propan-1-ol could also be optimized using microwave irradiation techniques.
Molecular Structure Analysis
Structural elucidation of benzimidazole derivatives is commonly performed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry . For instance, the structure of N-(1H-Benzimidazol-2-yl)-N'-benzyl propionamidine was determined by NMR and X-ray diffraction, revealing its crystalline form and molecular conformation . These techniques are essential for confirming the molecular structure of 1-(1H-Benzimidazol-2-yl)propan-1-ol and understanding its chemical behavior.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, which are often influenced by their functional groups and molecular structure. The synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols involved a one-pot reaction, demonstrating the reactivity of benzimidazole with other reagents to form biologically active compounds . The reactivity of 1-(1H-Benzimidazol-2-yl)propan-1-ol would likely be influenced by the presence of the hydroxyl group, which could facilitate further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The antifungal and antibacterial activities of these compounds are often evaluated in vitro, indicating their potential as bioactive agents . For example, the synthesized 1H-benzimidazol-1-yl acetates and propionates exhibited high antifungal activities . The physical and chemical properties of 1-(1H-Benzimidazol-2-yl)propan-1-ol would need to be analyzed to determine its suitability for similar applications.
Scientific Research Applications
Antiviral Properties
A study explored the design, synthesis, and evaluation of alkylated benzimidazole derivatives, including compounds related to 1-(1H-Benzimidazol-2-yl)propan-1-ol. These derivatives showed promising antiviral properties, particularly against HIV and Yellow Fever Virus (YFV). The compound 3-(2-chloro-5-nitro-1H-benzimidazol-1-yl)propan-1-ol, closely related to the query compound, exhibited strong inhibitory activity against YFV (Srivastava et al., 2020).
Antitubercular Activity
Modifications of benzimidazole compounds, including those structurally related to 1-(1H-Benzimidazol-2-yl)propan-1-ol, have shown moderate tuberculostatic activity. This highlights their potential in the development of new treatments for tuberculosis (Shchegol'kov et al., 2013).
Anticancer Applications
Benzimidazole derivatives, including 1-(1H-Benzimidazol-2-yl)propan-1-ol, have been synthesized and evaluated for their anticancer properties. Certain compounds in this category have shown significant growth inhibition in cancer cell lines, suggesting their potential as anticancer agents (Husain et al., 2012).
Catalytic Applications
Research on ionic liquid-based Ru(II)–phosphinite compounds, including analogs of 1-(1H-Benzimidazol-2-yl)propan-1-ol, demonstrated their efficiency as catalysts in transfer hydrogenation. These compounds showed excellent conversions in various ketones, underlining their importance in catalytic processes (Aydemir et al., 2014).
Antifungal Activity
1H-Benzimidazol-1-yl acetates/propionates containing a 1H-1,2,4-triazole moiety, structurally related to the query compound, were synthesized and exhibited high antifungal activities. This suggests the potential of benzimidazole derivatives in developing new antifungal treatments (Zhang et al., 2012).
Safety And Hazards
Future Directions
The future directions for the research and development of benzimidazole derivatives are promising. They have a broad range of biological activity, including antifungal, antibacterial, antiviral, antitumor, and antiparasitic properties . Therefore, they are extensively used in agriculture and as pharmaceuticals .
properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-9(13)10-11-7-5-3-4-6-8(7)12-10/h3-6,9,13H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVCKMRVMBKZSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586083 | |
Record name | 1-(1H-Benzimidazol-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Benzimidazol-2-yl)propan-1-ol | |
CAS RN |
4857-00-5 | |
Record name | 1-(1H-Benzimidazol-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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